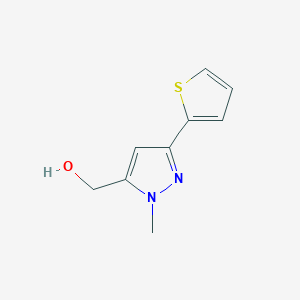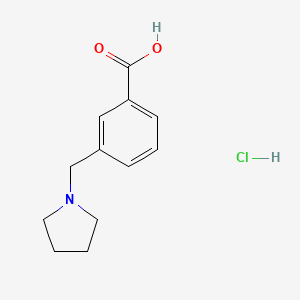
2-ブロモ-5-フルオロ-3-ニトロ安息香酸
概要
説明
2-Bromo-5-fluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3BrFNO4 and its molecular weight is 264 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-fluoro-3-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-fluoro-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“2-ブロモ-5-フルオロ-3-ニトロ安息香酸”は、多くの場合、他の化学化合物の合成における前駆体または中間体として使用されます . そのユニークな構造は、安息香酸コアに臭素、フッ素、ニトロ基が結合しているため、有機合成における汎用性の高いビルディングブロックとなっています .
材料科学
材料科学では、“2-ブロモ-5-フルオロ-3-ニトロ安息香酸”はベンゾオキサボロールの合成に使用できます . ベンゾオキサボロールは、分子レセプターおよび結晶工学におけるビルディングブロックとして使用されます .
分子インプリンティング
“2-ブロモ-5-フルオロ-3-ニトロ安息香酸”から合成できるベンゾオキサボロールは、分子インプリンティングにも使用されます . これは、分子認識のためにポリマーマトリックスにテンプレート形状の空洞を作成するために使用される技術です .
染料とバイオセンサー
“2-ブロモ-5-フルオロ-3-ニトロ安息香酸”から誘導されたベンゾオキサボロールは、αヒドロキシカルボン酸の染料やバイオセンサーの作成に使用できます . これらのバイオセンサーは、医療診断や環境モニタリングなど、さまざまな分野で応用されています .
安全性と取り扱い
“2-ブロモ-5-フルオロ-3-ニトロ安息香酸”は、有害物質に分類されていることに注意することが重要です。 皮膚刺激、重度の眼刺激を引き起こし、呼吸器への刺激を引き起こす可能性があります . したがって、この化合物を扱う際には、適切な安全対策を講じる必要があります .
Safety and Hazards
生化学分析
Biochemical Properties
2-Bromo-5-fluoro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions typically involves the binding of 2-Bromo-5-fluoro-3-nitrobenzoic acid to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway .
Cellular Effects
The effects of 2-Bromo-5-fluoro-3-nitrobenzoic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression related to cell growth and apoptosis . Additionally, 2-Bromo-5-fluoro-3-nitrobenzoic acid can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced cellular proliferation and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluoro-3-nitrobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 2-Bromo-5-fluoro-3-nitrobenzoic acid may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoro-3-nitrobenzoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-5-fluoro-3-nitrobenzoic acid remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic pathways and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-fluoro-3-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes in the animal models .
Metabolic Pathways
2-Bromo-5-fluoro-3-nitrobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production . Additionally, the compound may influence the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-fluoro-3-nitrobenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 2-Bromo-5-fluoro-3-nitrobenzoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can inhibit metabolic enzymes and induce oxidative stress . Understanding the subcellular localization of 2-Bromo-5-fluoro-3-nitrobenzoic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-bromo-5-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOPMNBEYPKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595010 | |
| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055331-73-1 | |
| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-FLUORO-3-NITROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)



